molecular formula C29H26FN5O4 B12782148 AZddF-trityl-methyl-U CAS No. 132776-26-2

AZddF-trityl-methyl-U

Cat. No.: B12782148
CAS No.: 132776-26-2
M. Wt: 527.5 g/mol
InChI Key: HANXRJQYPQZYCW-DLGLWYJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZddF-trityl-methyl-U is a complex organic compound characterized by its unique structure, which includes a trityl group and a urea derivative. The compound has a molecular formula of C29H26FN5O4 and contains a total of 69 bonds, including multiple aromatic and double bonds

Preparation Methods

The synthesis of AZddF-trityl-methyl-U involves multiple steps, typically starting with the preparation of the trityl group. . The subsequent steps involve the introduction of the urea derivative and other functional groups under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

AZddF-trityl-methyl-U undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the trityl group can be oxidized using reagents such as potassium permanganate, leading to the formation of trityl cations . Substitution reactions often involve the replacement of functional groups with other reactive species, resulting in the formation of new compounds with altered properties.

Scientific Research Applications

AZddF-trityl-methyl-U has a wide range of applications in scientific research. In chemistry, it is used as a spin label and spin trapping reagent in electron spin resonance studies . In biology, it serves as a probe for studying molecular interactions and dynamics. In medicine, the compound is investigated for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of AZddF-trityl-methyl-U involves its interaction with specific molecular targets and pathways. The trityl group, known for its stability and reactivity, plays a crucial role in the compound’s effects. The compound can act as a radical scavenger, interacting with free radicals and preventing oxidative damage . Additionally, its urea derivative may interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

AZddF-trityl-methyl-U can be compared with other trityl-containing compounds, such as triphenylmethyl chloride and triphenylmethyl bromide. These compounds share similar structural motifs but differ in their reactivity and applications. For example, triphenylmethyl chloride is commonly used as a protecting group in organic synthesis, while this compound is more specialized for use in spin labeling and radical scavenging . The unique combination of the trityl group and urea derivative in this compound sets it apart from other similar compounds, providing distinct advantages in specific research applications.

Properties

CAS No.

132776-26-2

Molecular Formula

C29H26FN5O4

Molecular Weight

527.5 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-25(33-34-31)24(30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1

InChI Key

HANXRJQYPQZYCW-DLGLWYJGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.